molecular formula C11H20N2O2 B2815003 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide CAS No. 2168644-58-2

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide

Cat. No.: B2815003
CAS No.: 2168644-58-2
M. Wt: 212.293
InChI Key: PPZXHEIKFPGQSV-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a 3,3-dimethylbutanoyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide (CAS No. 2168644-58-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3,3-dimethylbutanoyl group and a carboxamide functional group. This structure may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions and pathways. Research indicates that it may engage with E3 ubiquitin ligases, which are crucial for protein degradation processes in cells. This interaction can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of pro-apoptotic signals and inhibition of anti-apoptotic proteins.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several pathogenic bacteria and fungi, indicating its usefulness in developing new antimicrobial agents.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity in Cancer Cells :
    • A study demonstrated that this compound induced significant cytotoxicity in human cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase-dependent apoptosis pathways .
  • Antimicrobial Activity :
    • In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Anti-inflammatory Action :
    • A recent investigation highlighted the ability of this compound to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityEffect/ObservationReference
AnticancerIC50 ~ 15 µM in cancer cell lines
AntimicrobialMIC 32-64 µg/mL against S. aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)7-9(14)13-6-4-5-8(13)10(12)15/h8H,4-7H2,1-3H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZXHEIKFPGQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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